3-cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-26-14-4-5-16-15(10-14)20-18(27-16)21-8-6-12(7-9-21)22-11-17(24)23(19(22)25)13-2-3-13/h4-5,10,12-13H,2-3,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOZPBKFMWVSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-Cyclopropyl-1-[1-(6-Cyclopropylpyrimidin-4-yl)Piperidin-4-yl]Imidazolidine-2,4-Dione
Key Differences :
- Core Heterocycle : Replaces the benzothiazole with a pyrimidine ring substituted with a cyclopropyl group at position 5.
- Molecular Weight : Likely lower than 386.5 g/mol (exact value unspecified), given the smaller pyrimidine ring compared to benzothiazole .
- Bioactivity Implications : Pyrimidine derivatives often exhibit distinct binding profiles in kinase inhibition or antimicrobial activity compared to benzothiazoles, which are associated with antitumor and antiviral properties.
| Property | Target Compound (Benzothiazole) | Pyrimidine Analog |
|---|---|---|
| Core Heterocycle | Benzothiazole | Pyrimidine |
| Molecular Weight (g/mol) | 386.5 | ~350–370 (estimated) |
| Functional Substituents | 5-Methoxy | 6-Cyclopropyl |
LEI 101 Hydrochloride
Key Differences :
- Salt Form : Hydrochloride salt improves aqueous solubility compared to the free base of the target compound .
- Biological Relevance : Fluorinated analogs often show enhanced metabolic stability and bioavailability.
| Property | Target Compound (Benzothiazole) | LEI 101 Hydrochloride |
|---|---|---|
| Substituent on Aromatic Ring | 5-Methoxy (benzothiazole) | 5-Fluoro (pyridine) |
| Additional Groups | None | Thiomorpholine-dioxide |
| Salt Form | Free base | Hydrochloride |
3-Cyclopropyl-1-[1-(2-Methoxyacetyl)Piperidin-4-yl]Imidazolidine-2,4-Dione
Key Differences :
- Piperidine Substituent : Replaces benzothiazole with a 2-methoxyacetyl group, significantly reducing molecular weight (295.33 g/mol ) and altering steric bulk .
| Property | Target Compound (Benzothiazole) | Methoxyacetyl Analog |
|---|---|---|
| Molecular Weight (g/mol) | 386.5 | 295.33 |
| Key Functional Group | Benzothiazole | Methoxyacetyl |
| Likely Solubility | Moderate (free base) | Higher (due to acetyl) |
Research Implications and Structural Trends
- Benzothiazole vs.
- Role of Cyclopropyl : The cyclopropyl group across analogs likely contributes to metabolic stability by resisting oxidative degradation, a common feature in drug design .
- Salt Forms and Solubility : Hydrochloride salts (e.g., LEI 101) improve pharmacokinetic profiles, suggesting that formulation adjustments could optimize the target compound’s bioavailability .
Preparation Methods
Cyclopropanation of Glycidyl Urea Derivatives
Synthesis of Intermediate B: 1-(5-Methoxy-1,3-Benzothiazol-2-yl)Piperidin-4-Amine
Benzothiazole Ring Formation
Piperidine Coupling and Amination
-
Nucleophilic substitution : React 2-bromo-5-methoxybenzothiazole with piperidin-4-ol in dimethylformamide (DMF) using K₂CO₃ as a base.
-
Mitsunobu reaction : Convert the hydroxyl group to an amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide, followed by hydrazine hydrate to deprotect.
Key Data :
-
Reaction time: 12–18 hours
-
Temperature: 80°C for substitution; 0°C for Mitsunobu
Final Coupling of Intermediates A and B
Nucleophilic Acylation
-
Activation : Treat Intermediate A with thionyl chloride to form the acyl chloride.
-
Coupling : React with Intermediate B in dichloromethane (DCM) and triethylamine at 0°C, then warm to room temperature.
Optimization :
Reductive Amination Alternative
-
Aldehyde formation : Oxidize the amine in Intermediate B to an aldehyde using pyridinium chlorochromate (PCC).
-
Condensation : React with Intermediate A in the presence of sodium cyanoborohydride and acetic acid.
Challenges :
Purification and Characterization
Recrystallization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.30 (m, 4H, cyclopropyl), 3.85 (s, 3H, OCH₃), 4.45–4.60 (m, 2H, piperidine), 7.45–7.70 (m, 3H, benzothiazole).
-
HRMS : m/z 387.1443 [M+H]⁺ (calculated for C₁₉H₂₂N₄O₃S: 387.1441).
Scale-Up Considerations and Process Optimization
Catalytic Improvements
Q & A
Basic: What are the key synthetic pathways for preparing 3-cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole and piperidine moieties. For example:
Benzothiazole Ring Formation : React 2-amino-5-methoxybenzenethiol with a carbonyl source (e.g., thiourea) under acidic conditions to generate the benzothiazole core .
Piperidine Functionalization : Introduce the imidazolidine-2,4-dione group via nucleophilic substitution or coupling reactions. For analogous compounds, refluxing in ethanol with KOH as a base is common .
Cyclopropane Integration : Use cyclopropanation reagents (e.g., Simmons-Smith) or cross-coupling to attach the cyclopropyl group .
Key Considerations : Monitor reaction progress via TLC/HPLC, and optimize yields by adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
Standard characterization techniques include:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C5 of benzothiazole, cyclopropyl protons).
- IR : Identify carbonyl stretches (imidazolidine-2,4-dione at ~1750 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for M⁺ or fragments like [C₃H₅]⁺ from cyclopropane cleavage) .
- X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation, particularly piperidine ring puckering and benzothiazole planarity .
Advanced: How can researchers optimize the synthesis of this compound using Design of Experiments (DoE)?
Methodological Answer:
Apply DoE to systematically vary parameters:
- Variables : Temperature (reflux vs. room temp), solvent (polar aprotic vs. protic), catalyst loading (e.g., Pd for cross-couplings), and reaction time .
- Response Surface Methodology : Model interactions between variables. For example, microwave-assisted synthesis (60–100°C, 30–60 min) may reduce side-products vs. conventional heating .
- Statistical Validation : Use ANOVA to identify significant factors. In analogous syntheses, solvent choice (e.g., ethanol vs. DMF) accounted for >70% yield variance .
Advanced: What strategies resolve contradictions in biological activity data for analogs of this compound?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Strategies include:
- SAR Analysis : Compare substituent effects. For example:
- Piperidine vs. Homopiperidine : Piperidine derivatives show higher metabolic stability due to reduced ring strain .
- Methoxy Position : 5-Methoxy on benzothiazole enhances solubility vs. 4-methoxy analogs but may reduce target binding .
- Assay Standardization : Use isogenic cell lines or consistent enzyme batches. For thiazolidinone analogs, IC₅₀ values varied 10-fold between HEK293 and HeLa cells due to transporter differences .
Basic: What are the stability profiles of this compound under varying pH and storage conditions?
Methodological Answer:
- pH Stability :
- Acidic (pH < 3) : Imidazolidine-2,4-dione hydrolyzes to urea derivatives; avoid HCl/THF mixtures .
- Neutral/Alkaline (pH 7–9) : Stable for >6 months at 4°C in dark, inert-atmosphere storage .
- Light Sensitivity : Benzothiazole moieties degrade under UV; use amber vials and argon blankets .
Advanced: How does molecular docking explain the interaction of this compound with biological targets?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs (common targets for benzothiazole/imidazolidine hybrids) .
- Docking Workflow :
- Protein Preparation : Use PDB structures (e.g., 3L4F for kinases) with protonation states adjusted to pH 7.2.
- Ligand Optimization : Minimize the compound’s energy in MMFF94 force fields .
- Pose Scoring : Compare Glide SP scores; cyclopropyl and methoxy groups often form hydrophobic contacts with residues like Leu273 in kinase domains .
- Validation : Cross-check with MD simulations (e.g., 100 ns runs) to assess binding mode stability .
Basic: What analytical techniques are used to track reaction intermediates during synthesis?
Methodological Answer:
- TLC : Monitor benzothiazole formation (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- HPLC : Quantify imidazolidine-2,4-dione intermediates with C18 columns (retention time ~8.2 min in 60% MeCN/water) .
- In Situ IR : Detect carbonyl intermediates (e.g., thiourea at ~1650 cm⁻¹) without quenching .
Advanced: How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?
Methodological Answer:
- LogP : Cyclopropyl reduces LogP vs. bulkier alkyl groups (e.g., isobutyl in analogs lowers solubility by 30%) .
- pKa : The imidazolidine-2,4-dione NH has a pKa ~9.5; substituting with electron-withdrawing groups (e.g., -CF₃) lowers it to ~8.2, enhancing ionization in physiological conditions .
- Thermal Stability : DSC shows decomposition >200°C for methoxy-containing derivatives vs. ~180°C for ethoxy analogs .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (benzothiazoles are moderate sensitizers) .
- Ventilation : Conduct reactions in fume hoods; cyclopropane precursors are volatile and flammable .
- Waste Disposal : Quench reaction residues with 10% NaHCO₃ before aqueous disposal .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig couplings (improves yields from 45% to 75% in piperidine-aryl couplings) .
- Microwave Assistance : Reduce reaction time from 12h to 30min at 100°C, minimizing decomposition .
- Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC to isolate non-polar by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
